N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]
Description
“N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]” is a research chemical with the CAS number 162150-53-0 . It has a molecular weight of 336.43 and a molecular formula of C18H28N2O4 . The IUPAC name is tert-butyl N-[(2S)-1-[benzyl-[(2R)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate .
Synthesis Analysis
The synthesis of compounds like “N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]” often involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The compound has a complexity of 414 and is canonicalized . It has 24 heavy atoms, 4 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound has a rotatable bond count of 8 and a topological polar surface area of 78.9 .Chemical Reactions Analysis
The Boc group in the compound is stable towards most nucleophiles and bases . The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .Physical and Chemical Properties Analysis
The compound has a LogP of 2.70010 . It has an exact mass of 336.20490738 and a monoisotopic mass of 336.20490738 . The compound has 1 covalently-bonded unit and 2 defined atom stereocenters .Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[benzyl-[(2R)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23)/t13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIWPBSPWMQEU-KGLIPLIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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